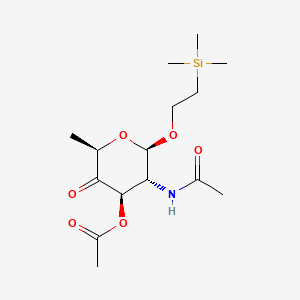
(2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its tetrahydro-2H-pyran ring, which is substituted with acetamido, methyl, and trimethylsilyl groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate typically involves multiple steps, including the formation of the tetrahydro-2H-pyran ring and subsequent functionalization. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4R,6R)-3-Acetamido-6-methyl-5-oxo-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Volatile Organic Compounds: Other compounds with similar volatility and chemical properties.
Properties
Molecular Formula |
C15H27NO6Si |
|---|---|
Molecular Weight |
345.46 g/mol |
IUPAC Name |
[(2R,4R,5R,6R)-5-acetamido-2-methyl-3-oxo-6-(2-trimethylsilylethoxy)oxan-4-yl] acetate |
InChI |
InChI=1S/C15H27NO6Si/c1-9-13(19)14(22-11(3)18)12(16-10(2)17)15(21-9)20-7-8-23(4,5)6/h9,12,14-15H,7-8H2,1-6H3,(H,16,17)/t9-,12-,14-,15-/m1/s1 |
InChI Key |
KXIRDZKSVUJRMV-WZZPKWGDSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)[C@@H]([C@H]([C@@H](O1)OCC[Si](C)(C)C)NC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(=O)C(C(C(O1)OCC[Si](C)(C)C)NC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


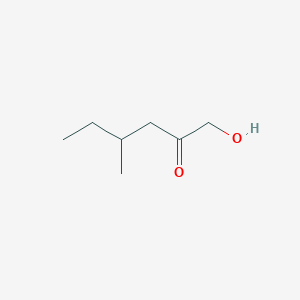
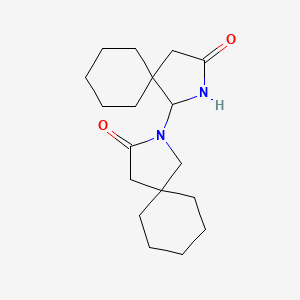

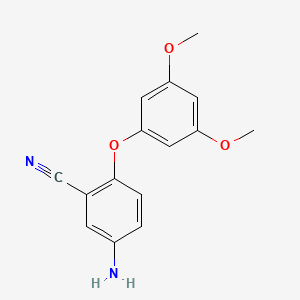

![Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13866150.png)
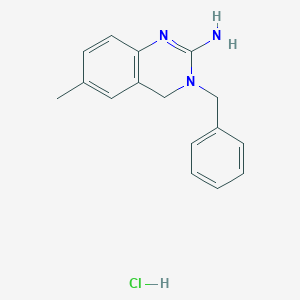
![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)
![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
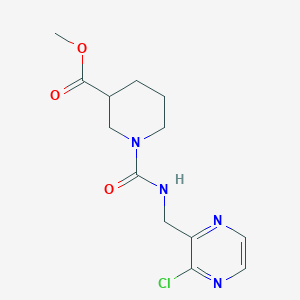
![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)
![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)

